molecular formula C16H12N2O4 B13109155 2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol CAS No. 98192-27-9

2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol

Cat. No.: B13109155
CAS No.: 98192-27-9
M. Wt: 296.28 g/mol
InChI Key: JOKGEXDXSDUJIL-UHFFFAOYSA-N
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Description

2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol can be approached through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of such complex compounds often involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques such as chromatography are crucial in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation using reagents like bromine or chlorination agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indolequinones, while reduction can yield dihydroindoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development due to its biological activity.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol exerts its effects is likely related to its ability to interact with biological molecules. The hydroxyl groups can form hydrogen bonds, and the indole structure can participate in π-π interactions with aromatic amino acids in proteins. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    5-Hydroxyindoleacetic acid: A metabolite of serotonin.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

Uniqueness

2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol is unique due to the presence of multiple hydroxyl groups, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

98192-27-9

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol

InChI

InChI=1S/C16H12N2O4/c19-13-3-7-1-11(17-9(7)5-15(13)21)12-2-8-4-14(20)16(22)6-10(8)18-12/h1-6,17-22H

InChI Key

JOKGEXDXSDUJIL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=CC(=C1O)O)C3=CC4=CC(=C(C=C4N3)O)O

Origin of Product

United States

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